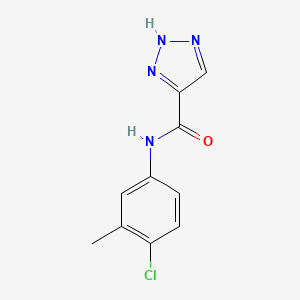
N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions, including condensation and heterocyclization . For instance, the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol was achieved by chlorination of 3-acetyl-4-phenylquinolin-2 (1H)-one using POCl3 reagent .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents . The molecular structure and vibrational spectra of these compounds can be studied using techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods like DFT .Chemical Reactions Analysis
Chlorinated aromatic compounds can undergo various chemical reactions, including condensation and heterocyclization . For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal leads to the formation of isoflavones and other heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds, such as melting points, solubility, and reactivity, are determined by their molecular structure . The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule .Aplicaciones Científicas De Investigación
Water Sanitization
Nanofibers of CMPMA and nano Ag-doped poly(CMPMA) composite nanofibers have been used to decontaminate water from microorganisms such as Escherichia coli and Bacillus subtilis . This application is particularly important in providing clean water free from pathogens, addressing a major concern for public health .
Fabrication of Nanofibers
CMPMA has been used in the fabrication of nanofibers via electrospinning . The characteristics of these nanofibers can be determined by various processing parameters, solution parameters, and ambient parameters .
Medical Applications
Nanofibers or composite nanofibers, which can be made from CMPMA, have various medical applications . However, the specific medical applications of CMPMA nanofibers are not detailed in the available sources.
Adsorbents
Nanofibers or composite nanofibers, including those made from CMPMA, are used as adsorbents . These materials can adsorb various substances, making them useful in a variety of applications, such as water treatment and air purification .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-chloro-3-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-4-7(2-3-8(6)11)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXVOTAOXSKKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-methylphenyl)-2H-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480083.png)

![2-[(E)-2-(thiophen-2-yl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480099.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480103.png)
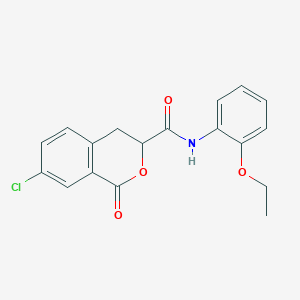
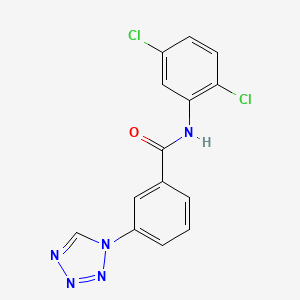
![N-(3,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6480119.png)

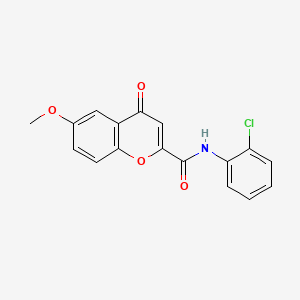
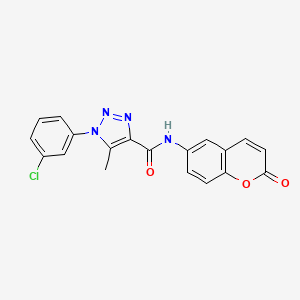
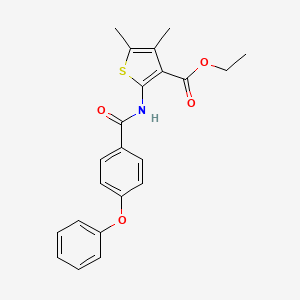
![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6480163.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6480166.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6480170.png)